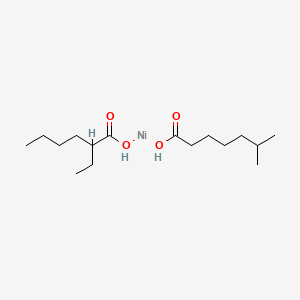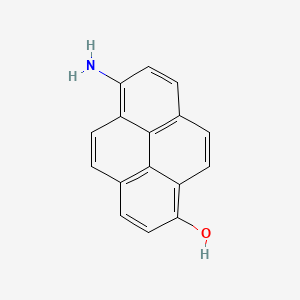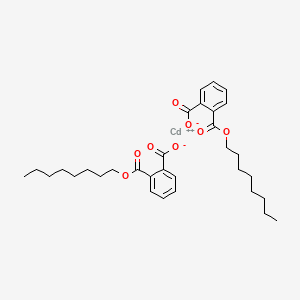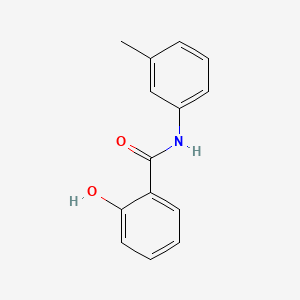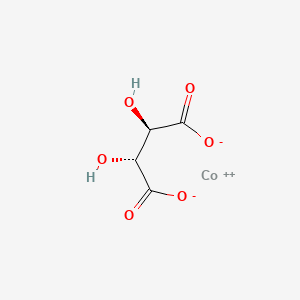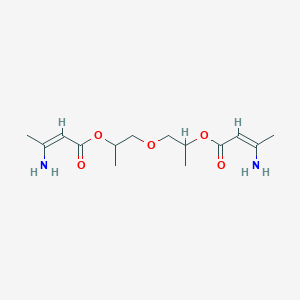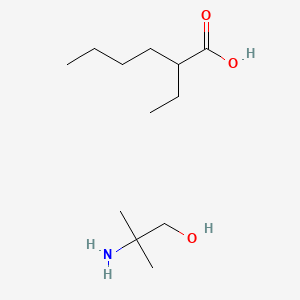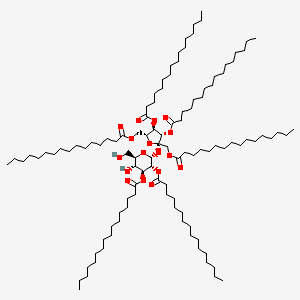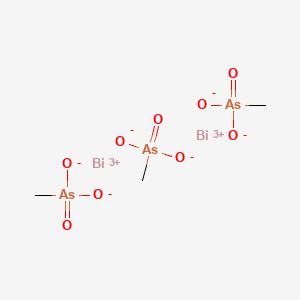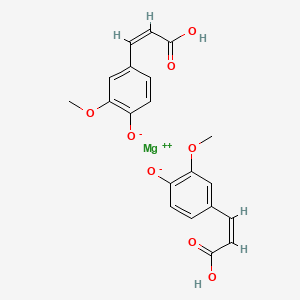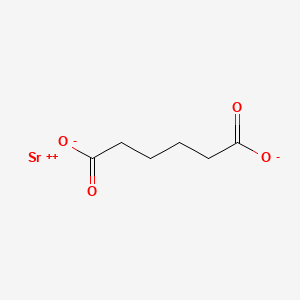
Strontium adipate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Strontium adipate is a chemical compound formed by the reaction of strontium ions with adipic acid Adipic acid is a dicarboxylic acid with the formula (CH₂)₄(COOH)₂
Preparation Methods
Strontium adipate can be synthesized using simple methods without the need for template agents. One common synthetic route involves the reaction of strontium salts, such as strontium chloride or strontium nitrate, with adipic acid in an aqueous solution. The reaction typically proceeds as follows:
- Dissolve adipic acid in water.
- Add a stoichiometric amount of strontium salt to the solution.
- Stir the mixture at room temperature until the reaction is complete.
- Filter the resulting precipitate and wash it with water to remove any impurities.
- Dry the product under vacuum to obtain pure this compound .
Chemical Reactions Analysis
Strontium adipate undergoes various chemical reactions, including:
Thermal Decomposition: When heated, this compound decomposes to form strontium carbonate and other by-products. This reaction is significant in understanding the thermal stability of the compound.
Reaction with Acids: this compound reacts with strong acids, such as hydrochloric acid, to form strontium chloride and adipic acid.
Reaction with Bases: It can react with strong bases, like sodium hydroxide, to form strontium hydroxide and sodium adipate.
Common reagents used in these reactions include hydrochloric acid, sodium hydroxide, and other strong acids and bases. The major products formed from these reactions are strontium carbonate, strontium chloride, and strontium hydroxide .
Scientific Research Applications
Strontium adipate has several scientific research applications, including:
Chemistry: It is used in the synthesis of other strontium compounds and as a precursor in various chemical reactions.
Biology and Medicine:
Mechanism of Action
The mechanism of action of strontium adipate involves its interaction with biological systems, particularly in bone metabolism. Strontium ions are known to stimulate osteoblast activity (bone-forming cells) and inhibit osteoclast activity (bone-resorbing cells). This dual action helps in promoting bone formation and reducing bone resorption, making strontium compounds beneficial in treating conditions like osteoporosis .
Comparison with Similar Compounds
Strontium adipate can be compared with other strontium dicarboxylates, such as:
- Strontium glutarate pentahydrate
- Strontium pimelate monohydrate
- Strontium suberate
- Strontium azelate
- Strontium dodecanedioate hemihydrate
These compounds share similar structural properties but differ in the length of the carbon chain in the dicarboxylic acid. This compound, with its six-carbon adipic acid, forms a unique structure compared to its counterparts .
Properties
CAS No. |
85169-08-0 |
|---|---|
Molecular Formula |
C6H8O4Sr |
Molecular Weight |
231.75 g/mol |
IUPAC Name |
strontium;hexanedioate |
InChI |
InChI=1S/C6H10O4.Sr/c7-5(8)3-1-2-4-6(9)10;/h1-4H2,(H,7,8)(H,9,10);/q;+2/p-2 |
InChI Key |
LTMDDMGNVZBECP-UHFFFAOYSA-L |
Canonical SMILES |
C(CCC(=O)[O-])CC(=O)[O-].[Sr+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


